An In-Depth Technical Guide to Mal-amido-PEG2-NHS Ester for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Mal-amido-PEG2-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in creating and evaluating bioconjugates. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of this reagent and the resulting conjugates, a crucial attribute for biological applications.[3][4]
Core Concepts and Chemical Properties
Mal-amido-PEG2-NHS ester possesses two reactive functional groups: a maleimide (B117702) and an N-hydroxysuccinimide (NHS) ester, connected by a two-unit polyethylene glycol (PEG2) spacer. This dual reactivity allows for the sequential or simultaneous conjugation of molecules bearing thiol and amine functional groups, respectively.[5]
The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond.[6] The NHS ester, on the other hand, reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for Mal-amido-PEG2-NHS ester and the conditions for its use in bioconjugation reactions.
| Property | Value | Reference |
| Chemical Formula | C18H23N3O9 | [7] |
| Molecular Weight | 425.39 g/mol | [7] |
| Purity | >90% | [8] |
| Solubility | Soluble in DMSO and DMF | [5] |
| Storage | -20°C, desiccated | [5] |
| Reaction Parameter | Optimal Conditions | Reference |
| NHS Ester Reaction with Amines (pH) | 7.0 - 9.0 | [5] |
| Maleimide Reaction with Thiols (pH) | 6.5 - 7.5 | [5] |
| NHS Ester Hydrolysis Half-life (pH 7.0, 0°C) | 4 - 5 hours | [9] |
| NHS Ester Hydrolysis Half-life (pH 8.6, 4°C) | 10 minutes | [9] |
| Recommended Molar Excess (Linker:Protein) | 10- to 20-fold | [6] |
Experimental Protocols
I. Synthesis of an Antibody-Drug Conjugate (ADC): Trastuzumab-MMAF
This protocol describes a two-step process for conjugating the cytotoxic drug monomethyl auristatin F (MMAF) to the antibody Trastuzumab.
Materials:
-
Trastuzumab
-
Mal-amido-PEG2-NHS ester
-
MMAF (with a free thiol group)
-
Reducing agent (e.g., TCEP)
-
Reaction Buffer A (e.g., Phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Reaction Buffer B (e.g., PBS, pH 6.5-7.0)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Reaction Buffer A using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of Antibody with Mal-amido-PEG2-NHS ester:
-
Dissolve Mal-amido-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Purification of the Activated Antibody:
-
Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer B.
-
-
Conjugation of MMAF to the Activated Antibody:
-
Dissolve the thiol-containing MMAF in DMSO.
-
Add a 3- to 5-fold molar excess of MMAF to the purified, activated antibody.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add a quenching reagent like Tris to a final concentration of 50 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug and other reaction components using a desalting column or size-exclusion chromatography.
-
II. Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the distribution of drug-loaded species in an ADC preparation.
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity, allowing for the calculation of the average DAR.
B. Confirmation of Conjugation by Mass Spectrometry:
Mass spectrometry provides a precise measurement of the molecular weight of the ADC, confirming the successful conjugation and the distribution of drug-loaded species.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS).
-
Sample Preparation: The ADC may need to be deglycosylated prior to analysis to simplify the mass spectrum.
-
Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the different DAR species. The mass difference between peaks will correspond to the mass of the linker-drug conjugate.
III. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC by measuring its ability to kill cancer cells that express the target antigen.[10][11][12]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for Trastuzumab ADCs)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Trastuzumab-MMAF ADC
-
Untreated control and isotype control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Trastuzumab-MMAF ADC in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated and isotype control wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing solution other than DMSO, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
General Workflow for ADC Synthesis
Caption: General workflow for synthesizing an antibody-drug conjugate.
Signaling Pathway of ADC Action
Caption: Mechanism of action for a typical antibody-drug conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 3. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 4. Mal-PEG2-NHS ester, 1433997-01-3 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. medkoo.com [medkoo.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
